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Compound of Interest

1-lodo-2-
Compound Name: ,
(trifluoromethoxy)benzene

Cat. No.: B066226

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization
of 1-lodo-2-(trifluoromethoxy)benzene, a key building block in the development of novel
pharmaceuticals and advanced materials. The unique combination of the iodo and
trifluoromethoxy substituents on the benzene ring imparts valuable properties, making it a
versatile reagent in organic synthesis.

Core Data Summary

The following tables summarize the key physical, spectroscopic, and safety data for 1-lodo-2-
(trifluoromethoxy)benzene.

Table 1: Physical and Chemical Properties
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Property Value Source
CAS Number 175278-00-9
Molecular Formula C7HaFs10
Molecular Weight 288.01 g/mol
Appearance Colorl.ess' to light yellow/orange
clear liquid
Boiling Point 65 °C /12 mmHg
Density 1.87 g/mL at 20 °C
Refractive Index (n20/D) 151

Table 2: Spectroscopic Data

Spectroscopic Technique

Key Data Points

1H NMR

Aromatic protons typically appear in the range of
6 7.0-8.0 ppm.

13C NMR

Aromatic carbons are observed between 6 110-
140 ppm. The carbon attached to the iodine
atom is shifted downfield. The trifluoromethoxy
carbon appears as a quartet due to C-F

coupling.

FTIR (Neat)

Characteristic peaks for C-H stretching of the
aromatic ring (~3050 cm~1), C-C stretching
within the ring (1450-1600 cm~1), and strong C-
F stretching bands associated with the

trifluoromethoxy group.

Mass Spectrometry (EI)

Molecular ion peak (M*) at m/z = 288.
Fragments corresponding to the loss of iodine

and the trifluoromethoxy group are expected.

Table 3: Safety Information
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Hazard Category GHS Classification

Precautionary Statements

Causes skin irritation (H315).

Health Hazards Causes serious eye irritation
(H319).

Wash skin thoroughly after
handling (P264). IF ON SKIN:
Wash with plenty of water
(P302 + P352). IF IN EYES:
Rinse cautiously with water for
several minutes. Remove
contact lenses, if present and
easy to do. Continue rinsing
(P305 + P351 + P338). If skin
irritation occurs: Get medical
advice/attention (P332 +
P313). If eye irritation persists:
Get medical advice/attention
(P337 + P313).

Physical Hazards Combustible liquid (H227).

Experimental Protocols

The primary synthetic route to 1-lodo-2-(trifluoromethoxy)benzene involves the Sandmeyer

reaction, starting from the commercially available 2-(trifluoromethoxy)aniline.

Synthesis of 1-lodo-2-(trifluoromethoxy)benzene via

Sandmeyer Reaction

This protocol is a representative procedure based on established Sandmeyer reaction

methodologies.[1][2]

Materials:

e 2-(Trifluoromethoxy)aniline

e Concentrated Hydrochloric Acid (HCI)

e Sodium Nitrite (NaNO2)
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e Potassium lodide (KI)

e Deionized Water

o Diethyl Ether (or other suitable organic solvent)

e Sodium Bicarbonate (NaHCO3) solution (saturated)

e Sodium Thiosulfate (Na2S203) solution (10%)

e Brine (saturated NaCl solution)

e Anhydrous Magnesium Sulfate (MgSQOa) or Sodium Sulfate (Naz2S0a)
e |ce

Procedure:

e Diazotization of 2-(Trifluoromethoxy)aniline:

o In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer,
and a dropping funnel, dissolve 2-(trifluoromethoxy)aniline in a mixture of concentrated
hydrochloric acid and water.

o Cool the solution to 0-5 °C in an ice-salt bath.

o Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise via the dropping
funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.

o Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to

ensure full formation of the diazonium salt.
 lodination:
o In a separate beaker, dissolve potassium iodide in water.

o Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution
with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
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o Allow the reaction mixture to warm to room temperature and stir for several hours until the
evolution of nitrogen ceases.

o Work-up and Purification:

o Transfer the reaction mixture to a separatory funnel and extract the crude product with
diethyl ether.

o Combine the organic layers and wash sequentially with saturated sodium bicarbonate
solution, 10% sodium thiosulfate solution (to remove any residual iodine), and brine.

o Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

o Filter to remove the drying agent and concentrate the filtrate under reduced pressure to
obtain the crude 1-lodo-2-(trifluoromethoxy)benzene.

o Purify the crude product by vacuum distillation to yield the final product as a clear liquid.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:
e 1H and 3C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz).

o Samples are typically dissolved in deuterated chloroform (CDClIs) with tetramethylsilane
(TMS) as an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy:

o FTIR spectra are obtained using a neat sample on a spectrometer equipped with an ATR
(Attenuated Total Reflectance) accessory.

e The spectrum is typically recorded in the range of 4000-650 cm~1.[3]
Mass Spectrometry (MS):
e Mass spectra are acquired using an electron ionization (El) source.

e The sample is introduced via direct infusion or through a gas chromatograph (GC-MS).
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Visualizations

The following diagrams illustrate the key workflows and relationships in the synthesis and
analysis of 1-lodo-2-(trifluoromethoxy)benzene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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